An In-depth Technical Guide to the Synthesis and Characterization of Succinylmonocholine Chloride
An In-depth Technical Guide to the Synthesis and Characterization of Succinylmonocholine Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of succinylmonocholine (B1203878) chloride, a significant metabolite of the neuromuscular blocking agent succinylcholine. This document details the chemical processes for its preparation and the analytical techniques for its characterization, offering valuable insights for researchers in pharmacology and drug development.
Synthesis of Succinylmonocholine Chloride
The synthesis of succinylmonocholine chloride is a multi-step process that involves the formation of an ester followed by a quaternization reaction. The most direct synthetic route is adapted from the preparation of its deuterated analog.[1] This process begins with the esterification of succinic anhydride (B1165640) with dimethylaminoethanol, which yields the intermediate, N,N-dimethyl-2-(3-carboxypropanoyloxy)ethan-1-amine (desmethyl-succinylmonocholine). This intermediate is then quaternized using a methylating agent, such as methyl iodide, to form the quaternary ammonium (B1175870) salt. A final ion exchange step is necessary to replace the iodide with chloride.
Experimental Protocol: Synthesis
Step 1: Synthesis of N,N-dimethyl-2-(3-carboxypropanoyloxy)ethan-1-amine
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride in a suitable aprotic solvent, such as dichloromethane (B109758) or acetonitrile (B52724).
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Add an equimolar amount of N,N-dimethylaminoethanol dropwise to the solution at room temperature.
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After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure to yield the crude desmethyl-succinylmonocholine as a viscous oil or solid.
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Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.
Step 2: Quaternization to Succinylmonocholine Iodide
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Dissolve the purified desmethyl-succinylmonocholine in a polar aprotic solvent such as acetonitrile or acetone.
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Add an excess of methyl iodide to the solution.
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Stir the reaction mixture at room temperature for 12-24 hours. The progress of the quaternization can be monitored by TLC.
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The product, succinylmonocholine iodide, will precipitate out of the solution as a white solid.
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Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Step 3: Ion Exchange to Succinylmonocholine Chloride
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Prepare an anion exchange column packed with a chloride-form resin.
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Dissolve the succinylmonocholine iodide in deionized water.
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Pass the aqueous solution through the prepared ion exchange column.
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Collect the eluent containing succinylmonocholine chloride.
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Lyophilize the aqueous solution to obtain the final product as a white, hygroscopic solid.
Synthesis Workflow
Characterization of Succinylmonocholine Chloride
The identity, purity, and structural integrity of the synthesized succinylmonocholine chloride are confirmed through a combination of spectroscopic and chromatographic techniques.
Physical and Chemical Properties
A summary of the key physical and chemical properties of succinylmonocholine chloride is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈ClNO₄ | [2] |
| Molecular Weight | 239.69 g/mol | [2] |
| Appearance | White, odorless, slightly bitter powder | [3] |
| Solubility | Very soluble in water | [3] |
| Stability | Unstable in alkaline solutions, relatively stable in acidic solutions | [3] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorption bands for succinylmonocholine chloride would include:
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O-H stretch: A broad band around 3400 cm⁻¹ due to the carboxylic acid.
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C-H stretch: Bands in the region of 2900-3000 cm⁻¹.
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C=O stretch: A strong absorption around 1730 cm⁻¹ for the ester and around 1700 cm⁻¹ for the carboxylic acid.
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C-O stretch: Bands in the 1000-1300 cm⁻¹ region.
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C-N stretch: Characteristic peaks for the quaternary ammonium group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For succinylmonocholine, electrospray ionization (ESI) is a suitable technique. The expected molecular ion peak for the cation [C₉H₁₈NO₄]⁺ would be at m/z 204.244.[2] Fragmentation analysis can further confirm the structure by identifying characteristic daughter ions.
Chromatographic Purity
High-performance liquid chromatography (HPLC) is employed to assess the purity of the synthesized succinylmonocholine chloride. A reversed-phase column with a suitable mobile phase, such as a buffered aqueous solution with an organic modifier, can be used. Purity is determined by the area percentage of the main peak in the chromatogram.
Experimental Workflow for Characterization
Conclusion
This technical guide outlines a robust methodology for the synthesis and comprehensive characterization of succinylmonocholine chloride. The detailed protocols and analytical workflows provide a solid foundation for researchers engaged in the study of this important molecule. Adherence to these methods will ensure the production of a well-characterized compound suitable for a variety of research applications in pharmacology and drug development.
References
- 1. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Succinylmonocholine chloride | C9H18ClNO4 | CID 199935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
